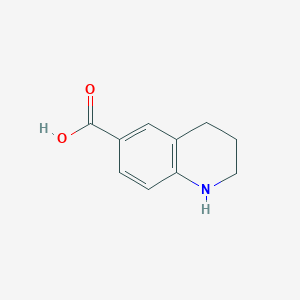

1,2,3,4-Tetrahydroquinoline-6-carboxylic acid

Descripción general

Descripción

1,2,3,4-Tetrahydroquinoline-6-carboxylic acid is a heterocyclic organic compound with the molecular formula C10H11NO2 It is a derivative of quinoline, featuring a carboxylic acid group at the 6th position and a partially saturated ring system

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,2,3,4-Tetrahydroquinoline-6-carboxylic acid can be synthesized through several methods. One common approach involves the Pictet-Spengler reaction, where an aromatic amine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the tetrahydroquinoline ring system . Another method includes the reduction of quinoline derivatives followed by carboxylation .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Pictet-Spengler reactions, utilizing readily available starting materials and optimized reaction conditions to ensure high yield and purity . The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.

Análisis De Reacciones Químicas

Oxidation Reactions

THQ-6-COOH undergoes oxidation at the tetrahydroquinoline ring or carboxylic acid group:

- Key Finding : Selective oxidation of the tetrahydroquinoline ring to quinoline derivatives occurs under strong acidic conditions, preserving the carboxylic acid functionality .

Reduction Reactions

Reductive modifications target the heterocyclic ring or substituents:

- Notable Method : Samarium iodide (SmI₂) with Et₃N/H₂O enables efficient reduction of quinoline precursors to THQ-6-COOH derivatives .

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at specific ring positions:

Electrophilic Substitution

| Position | Reagents/Conditions | Products Formed | Yield | Source |

|---|---|---|---|---|

| C-7 | Br₂ in CH₂Cl₂ at 0°C | 7-Bromo-THQ-6-COOH | 78% | |

| C-5 | HNO₃/H₂SO₄ | 5-Nitro-THQ-6-COOH | 63% |

Nucleophilic Substitution

| Reaction | Reagents/Conditions | Products Formed | Yield | Source |

|---|---|---|---|---|

| Carboxylation | n-BuLi/CO₂ in THF | 6-Carboxy-THQ derivatives | 86% | |

| Sulfonylation | R-SO₂Cl in pyridine | 1-Sulfonamido-THQ-6-COOH | 91% |

- Industrial Application : Palladium-catalyzed debenzylation in stepwise synthesis achieves high-purity THQ-6-COOH .

Cyclization and Ring-Opening Reactions

THQ-6-COOH participates in annulation and fragmentation processes:

| Reaction Type | Reagents/Conditions | Products Formed | Yield | Source |

|---|---|---|---|---|

| Pomeranz-Fritsch | HCHO/HCl in EtOH | Isoquinoline-6-carboxylic acid | 70% | |

| Acid-catalyzed opening | HCl (conc.) at reflux | 6-Carboxy-aniline derivatives | 82% |

- Mechanistic Insight : The Petasis reaction coupled with Pomeranz-Fritsch-Bobbitt cyclization enables stereoselective synthesis of functionalized isoquinolines .

Functional Group Transformations

The carboxylic acid group undergoes derivatization:

| Reaction Type | Reagents/Conditions | Products Formed | Yield | Source |

|---|---|---|---|---|

| Esterification | SOCl₂/ROH | THQ-6-carboxylate esters | 95% | |

| Amide formation | EDC/HOBt, R-NH₂ | THQ-6-carboxamides | 88% |

Aplicaciones Científicas De Investigación

Chemical Synthesis

1,2,3,4-Tetrahydroquinoline-6-carboxylic acid can be synthesized through various methods:

- Pictet-Spengler Reaction : Involves the reaction of an aromatic amine with an aldehyde or ketone in the presence of an acid catalyst.

- Oxidation and Reduction Reactions : It can be oxidized to form quinoline derivatives or reduced to create fully saturated quinoline compounds.

Chemistry

-

Building Block for Organic Synthesis :

- Used to synthesize complex organic molecules and heterocyclic compounds.

- Example: It serves as a precursor for developing novel pharmaceuticals and agrochemicals.

-

Comparison with Similar Compounds :

- 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid : Similar structure but different carboxylic acid positioning.

- 1,2,3,4-Tetrahydro-4-methylquinoline-6-carboxylic acid : Features a methyl group affecting reactivity.

| Compound | Structure | Key Differences |

|---|---|---|

| This compound | Structure | Carboxylic acid at position 6 |

| 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | N/A | Carboxylic acid at position 3 |

| 1,2,3,4-Tetrahydro-4-methylquinoline-6-carboxylic acid | N/A | Methyl group at position 4 |

Biology

- Antimicrobial Properties :

- Neuroprotective Effects :

Medicine

- Therapeutic Agent Research :

Industrial Applications

- Dyes and Pigments :

- Utilized in the formulation of dyes and pigments due to its unique chemical properties.

- Chemical Manufacturing :

- Plays a role in producing various industrial chemicals through its reactivity and stability under different conditions.

Mecanismo De Acción

The mechanism of action of 1,2,3,4-tetrahydroquinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

1,2,3,4-Tetrahydroquinoline-6-carboxylic acid can be compared with other similar compounds, such as:

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: This compound has a similar structure but differs in the position of the carboxylic acid group.

1,2,3,4-Tetrahydro-4-methylquinoline-6-carboxylic acid: This derivative features a methyl group at the 4th position, which can influence its chemical properties and reactivity.

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties .

Actividad Biológica

1,2,3,4-Tetrahydroquinoline-6-carboxylic acid (THQCA) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological mechanisms, therapeutic potentials, and recent research findings related to THQCA.

Overview of this compound

THQCA is a derivative of tetrahydroisoquinoline (THIQ), which is known for its presence in various natural products and synthetic compounds. The structural characteristics of THQCA contribute to its interaction with biological systems, influencing various biochemical pathways.

THQCA exhibits its biological activity through several mechanisms:

- Enzyme Interaction : It binds to specific enzymes and receptors, modulating their activity. This binding affinity is influenced by the substitution patterns on the THIQ scaffold.

- Antioxidant Properties : THQCA has been identified as a potent antioxidant, protecting cells from oxidative stress and damage.

- Neuroinflammatory Effects : Compounds related to THQCA have shown potential in reducing neuroinflammation, which is implicated in neurodegenerative diseases .

Anticancer Properties

Recent studies have highlighted the potential of THQCA as an inhibitor of MCL-1 (myeloid cell leukemia 1), a protein associated with cancer cell survival. Inhibiting MCL-1 can induce apoptosis in cancer cells, making THQCA a candidate for cancer therapeutics .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | References |

|---|---|---|

| Antioxidant | Reduces oxidative stress | |

| Neuroinflammatory | Modulates neuroinflammatory pathways | |

| Anticancer | Inhibits MCL-1 protein |

Antimicrobial Activity

THQCA and its derivatives have demonstrated antimicrobial properties against various pathogens. The mechanism involves disrupting microbial cell membranes or inhibiting essential enzymes required for bacterial survival.

Case Studies and Research Findings

- MCL-1 Inhibition : A study reported the development of 1-sulfonylated derivatives of THQCA that exhibited enhanced inhibitory effects on MCL-1 compared to non-sulfonylated forms. The modifications significantly improved binding affinity and selectivity towards the target protein .

- Neuroprotective Effects : Research indicated that THQCA derivatives could protect neuronal cells from apoptosis induced by oxidative stress. This suggests potential applications in treating neurodegenerative disorders such as Alzheimer's disease .

- Synthetic Pathways : Recent advancements in synthetic methodologies have facilitated the production of enantiomerically pure forms of THQCA, enhancing its bioavailability and therapeutic efficacy .

Propiedades

IUPAC Name |

1,2,3,4-tetrahydroquinoline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-10(13)8-3-4-9-7(6-8)2-1-5-11-9/h3-4,6,11H,1-2,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARNALYPZOYPNAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)C(=O)O)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80381480 | |

| Record name | 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>26.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26727479 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5382-49-0 | |

| Record name | 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrahydroquinoline-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do 1-sulfonylated 1,2,3,4-tetrahydroquinoline-6-carboxylic acid derivatives interact with MCL-1 and what are the downstream effects?

A: These compounds bind to the BH3-binding groove of MCL-1, a key protein regulating apoptosis. [, ] Specifically, they interact with residues within this groove, including R263, which is crucial for MCL-1's interaction with pro-apoptotic proteins. [] This binding disrupts MCL-1's ability to sequester pro-apoptotic proteins, shifting the balance towards apoptosis, a desired outcome in cancer cells. []

Q2: What is the significance of the sulfonyl group in 1-sulfonylated this compound derivatives for MCL-1 inhibition?

A: Research indicates that the sulfonyl group plays a critical role in the inhibitory activity of these compounds. Modifying this group significantly impacts their ability to inhibit MCL-1. [] For instance, replacing a phenylsulfonyl with a (4-chloro-3,5-dimethylphenoxy)phenyl)sulfonyl group led to a dramatic 73-fold increase in MCL-1 inhibition. [] This suggests that the sulfonyl group could be interacting with the p2 pocket within the BH3-binding groove of MCL-1, highlighting its importance for further structure-activity relationship studies. []

Q3: Why is there interest in developing dual MCL-1/BCL-xL inhibitors like compound 17cd?

A: While selective MCL-1 inhibitors are desirable, cancer cells often exhibit resistance mechanisms, such as the overexpression of other anti-apoptotic proteins like BCL-xL and BCL-2. [] This can limit the effectiveness of therapies targeting only MCL-1. Compound 17cd demonstrates potent dual inhibition of both MCL-1 and BCL-xL, with Ki values of 0.629 μM and 1.67 μM respectively. [] This dual targeting approach may overcome resistance mechanisms and enhance therapeutic efficacy by addressing multiple survival pathways in cancer cells. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.